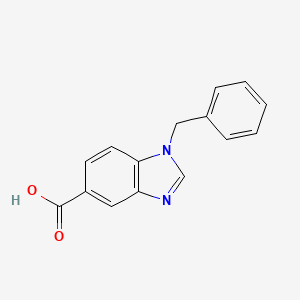

1-Benzyl-1,3-benzodiazole-5-carboxylic acid

描述

属性

IUPAC Name |

1-benzylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFKLENWRJKDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of benzodiazole derivatives such as 1-Benzyl-1,3-benzodiazole-5-carboxylic acid typically proceeds via:

- Cyclization of appropriate precursors such as substituted o-phenylenediamines.

- Introduction of the benzyl group through alkylation or condensation reactions.

- Functionalization at the 5-position to introduce the carboxylic acid group, often via oxidation or hydrolysis of ester intermediates.

A common approach involves starting from o-phenylenediamine derivatives, which undergo condensation with aldehydes or carboxylic acid derivatives to form the benzodiazole core, followed by selective substitution reactions.

Specific Preparation Routes

Cyclization and Benzylation

A key step is the cyclization of o-phenylenediamine with benzyl-containing reagents. For example, the reaction of o-phenylenediamine with benzaldehyde under catalytic conditions can yield 1-benzylbenzimidazole derivatives. The use of catalysts such as erbium(III) triflate (Er(OTf)3) has been shown to improve selectivity and yield, favoring the formation of 1-benzyl-2-substituted benzimidazoles in short reaction times (2–15 minutes) and under mild conditions (room temperature to 120 °C). This method is eco-friendly and avoids the use of hazardous solvents.

Introduction of the Carboxylic Acid Group

The carboxylic acid group at the 5-position can be introduced by:

- Starting from ester derivatives such as ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate, which can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

- Direct oxidation of methyl or benzyl substituents at the 5-position to carboxylic acids.

- Using substituted precursors such as 2-bromoacetate derivatives that cyclize with benzylamines to form ester intermediates, which are subsequently hydrolyzed.

Catalytic Systems and Reaction Conditions

The choice of catalyst and solvent greatly influences the yield and selectivity of the synthesis:

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Er(OTf)3 | Ethanol | 120 | 2 | 91 | High selectivity for 1-benzyl product |

| Er(OTf)3 | Water | 120 | 15 | 72 | Selective formation under microwave |

| ErCl3 | None | 80 | 15 | 89 | Good yield, longer reaction time |

| Yb(OTf)3 | None | 80 | 60 | 70 | Requires longer reaction time |

| Ce(OTf)3 | None | 80 | 60 | 88 | Comparable yield with longer time |

| SDS | Water | Room temperature | 22 | 98 | Very high yield with aromatic aldehydes |

Table 1: Catalysts and conditions for synthesis of 1-benzylbenzimidazole derivatives.

These data indicate that erbium(III) triflate is an efficient and eco-friendly catalyst for the synthesis of benzodiazole derivatives, providing high yields in short times and mild conditions.

Reaction Mechanism Insights

The cyclization involves condensation of the diamine with the aldehyde or ester precursor, followed by oxidative cyclization to form the benzodiazole ring. The presence of electron-rich aldehydes and the coordination to lanthanide catalysts such as Er(OTf)3 promote the formation of double-condensation products, favoring the benzylation at the nitrogen and the formation of the fused heterocycle.

Hydrolysis to Carboxylic Acid

Ethyl esters such as ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate serve as intermediates that can be converted to the target carboxylic acid by hydrolysis:

- Acidic or basic hydrolysis conditions convert the ester group to the corresponding carboxylic acid.

- Typical conditions include refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to precipitate the acid.

This step is crucial for obtaining this compound in high purity and yield.

Summary of Preparation Methodology

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization of o-phenylenediamine with benzyl aldehyde | o-Phenylenediamine + benzaldehyde, Er(OTf)3 catalyst, ethanol or water, 80-120 °C, 2-15 min | Formation of 1-benzylbenzimidazole intermediate |

| 2 | Introduction of ester group (if not already present) | Reaction with ethyl 2-bromoacetate or similar alkylating agent | Formation of ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate |

| 3 | Hydrolysis of ester to carboxylic acid | Acidic or basic hydrolysis, reflux conditions | This compound |

化学反应分析

Types of Reactions

1-Benzyl-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: Various substituted benzimidazole derivatives.

科学研究应用

Chemistry

1-Benzyl-1,3-benzodiazole-5-carboxylic acid serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Organic Molecules : It is utilized in the creation of various derivatives that can lead to novel compounds with desired properties.

- Ligand in Coordination Chemistry : The compound can act as a ligand in metal coordination complexes, which are important in catalysis and materials science.

Biology

The biological activities of this compound have been extensively studied:

- Antimicrobial Activity : In vitro studies indicate significant antimicrobial properties against various bacterial strains. For instance, it effectively disrupts microbial cell membranes and interferes with metabolic processes.

-

Anticancer Activity : Research involving several cancer cell lines has shown promising results:

- In studies with MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective cytotoxicity.

- Flow cytometry analyses revealed that treatment with this compound accelerated apoptosis in a dose-dependent manner.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

- Cancer Treatment : The ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.

- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating bacterial infections.

Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a new antimicrobial agent.

Anticancer Research

In a recent investigation by Zhang et al. (2024), the anticancer effects of this compound were assessed using xenograft models of breast cancer. The study found that mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, supporting its potential use in cancer therapy.

作用机制

The mechanism of action of 1-Benzyl-1,3-benzodiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

相似化合物的比较

Substitution at the Benzodiazole Nitrogen

- 3-Benzyl-1,3-benzodiazole-5-carboxylic acid: This positional isomer substitutes the benzyl group at the 3-position instead of the 1-position. For instance, the 3-benzyl derivative has been classified as a biochemical with high purity, suggesting distinct applications in targeted research .

- 1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid : Replacing the benzyl group with a butyl chain and adding a methyl group at the 2-position increases lipophilicity (molecular weight: 232.28) compared to the parent compound. Such modifications could enhance membrane permeability but may reduce aqueous solubility .

Functional Group Variations

- 2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid: The dimethylamino group introduces basicity and electron-donating effects, which could stabilize charge-transfer complexes or modulate enzyme active-site interactions. This contrasts with the electron-withdrawing nature of the benzyl group in the parent compound .

- This derivative is available in milligram to gram quantities for research .

Cyclic and Heteroatom-Containing Substituents

- 1-(Cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid : The cyclopropylmethyl group introduces conformational rigidity, which might improve metabolic stability by resisting oxidative degradation. The 2-oxo group further modifies hydrogen-bonding capacity .

- 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride: The aminoethyl side chain and dihydrochloride salt form enhance solubility in acidic environments, making this derivative suitable for in vitro assays requiring physiological pH conditions .

Methylated Derivatives

生物活性

1-Benzyl-1,3-benzodiazole-5-carboxylic acid (CAS Number: 284673-18-3) is a heterocyclic compound that belongs to the class of benzimidazole derivatives. It features a benzyl group at position 1 and a carboxylic acid group at position 5, which contributes to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and for its antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways, impacting cellular functions and signaling pathways .

Pharmacological Properties

This compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Anticancer Activity : The compound has been explored for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and apoptosis .

- Anti-inflammatory Effects : It has also been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Antimicrobial Efficacy

In a laboratory study evaluating the antimicrobial efficacy of various benzimidazole derivatives, this compound was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer mechanisms of benzimidazole derivatives included this compound. The results indicated that the compound could significantly inhibit tumor cell proliferation through the activation of apoptotic pathways and inhibition of key oncogenic signaling pathways such as those involving PI3K/Akt .

Comparative Biological Activity Table

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-1,3-benzodiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzimidazole precursors. For example, condensation of 1,2-diaminobenzene derivatives with carboxylic acids or aldehydes under acidic or catalytic conditions is a common approach. Evidence from analogous benzoxazole synthesis (e.g., cyclization of 2-aminophenol with aldehydes using catalysts like nano-ZnO or MTAMO in solvents such as DMF) suggests optimizing temperature (80–120°C) and catalyst loading (5–10 mol%) to improve yield . For benzodiazoles, substituting with a benzyl group at the 1-position may require protecting-group strategies to avoid side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity crystals .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Provides definitive confirmation of molecular geometry and substituent positioning, as demonstrated for structurally similar compounds (e.g., 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) .

- NMR spectroscopy : H and C NMR can verify the benzyl group’s presence (e.g., aromatic proton signals at δ 7.2–7.5 ppm) and carboxy proton (δ ~12–13 ppm).

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., expected [M+H] for CHNO: 260.09) .

- Elemental analysis : Confirms purity by matching experimental and theoretical C/H/N/O percentages (e.g., ±0.3% deviation) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Benzodiazoles may irritate mucous membranes, as noted in safety sheets for structurally related compounds .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzoyl chloride derivatives) .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or crystallographic parameters for this compound?

- Methodological Answer : Cross-validate data using multiple techniques. For example:

- If NMR signals conflict with literature, compare with DFT-calculated chemical shifts (software: Gaussian, ORCA) to identify misassignments.

- Re-examine X-ray diffraction parameters (e.g., R-factor < 0.05) and unit-cell dimensions against databases like Cambridge Structural Database .

- Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere) to rule out solvent or oxidation artifacts .

Q. What strategies enhance the solubility and bioavailability of this compound for pharmacological studies?

- Methodological Answer :

- Salt formation : Convert the carboxylic acid to sodium or potassium salts via neutralization with NaOH/KOH, improving aqueous solubility .

- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to increase membrane permeability, followed by enzymatic hydrolysis in vivo .

- Co-crystallization : Use co-formers like tromethamine ( ) to stabilize the compound in solid-state formulations .

Q. How does the electronic environment of the benzodiazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient benzodiazole core facilitates nucleophilic aromatic substitution at the 5-position. Computational modeling (e.g., Hirshfeld charge analysis) can predict reactive sites. For example:

- The carboxylic acid group at C5 withdraws electron density, making adjacent C4/C6 positions susceptible to Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Substituent effects (e.g., benzyl at N1) sterically hinder reactions at C2, directing selectivity toward C4/C6 .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Perform accelerated degradation studies in buffers (pH 1–13). The carboxylic acid group may hydrolyze under strongly alkaline conditions (pH > 10), requiring stabilization via buffering (pH 6–8) .

- Thermal stability : Use TGA/DSC to determine decomposition onset temperatures. For similar compounds, decomposition typically occurs above 200°C, but storage at 4°C in desiccators is advised for long-term stability .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。